Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate
Overview
Description
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is an organic compound with the molecular formula C₁₇H₁₉NO₈ and a molecular weight of 365.33 g/mol . This compound is characterized by the presence of two acetyl groups and a nitrophenyl group attached to a pentanedioate backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical reagents.
Preparation Methods
The synthesis of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often in a solvent such as dimethylformamide (DMF), at a temperature of around 4°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines.
Scientific Research Applications
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate has several scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate that undergoes further chemical transformations to yield active drug molecules. The pathways involved typically include nucleophilic substitution, reduction, and oxidation reactions .
Comparison with Similar Compounds
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate can be compared with similar compounds such as:
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine): Both compounds contain nitrophenyl groups and are used in pharmaceutical synthesis, but Nifedipine is specifically used as an anti-hypertensive drug.
Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate: This compound is structurally similar but has a different position of the nitro group, which can affect its reactivity and applications.
This compound is unique due to its specific structural features and the versatility it offers in synthetic chemistry .
Properties
IUPAC Name |
dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8/c1-9(19)13(16(21)25-3)15(14(10(2)20)17(22)26-4)11-6-5-7-12(8-11)18(23)24/h5-8,13-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGJFOHXKPBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401211 | |
Record name | ST51002545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89080-61-5 | |
Record name | 1,5-Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89080-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST51002545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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